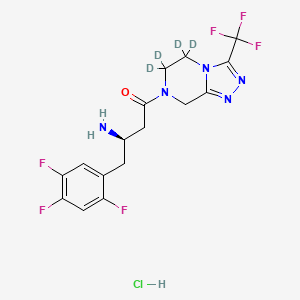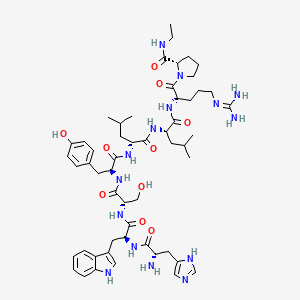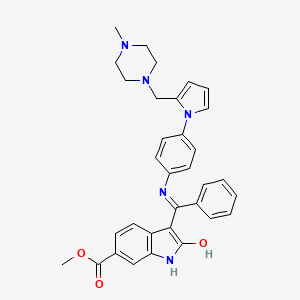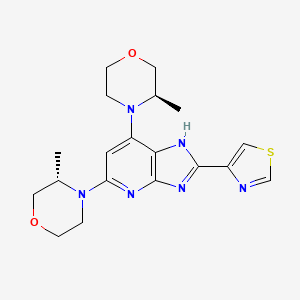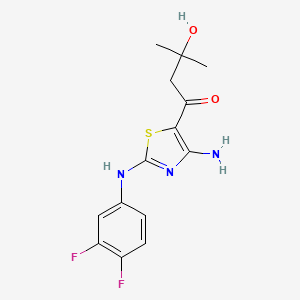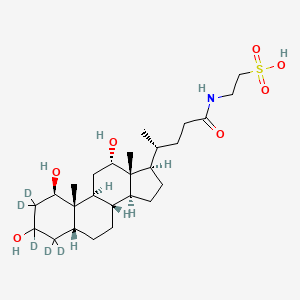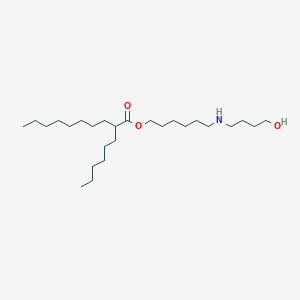
6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate typically involves the reaction of 4-aminobutanol with a lipid aldehyde. The process includes a reductive amination reaction, where sodium triacetoxyborohydride is used as the reducing agent to convert intermediate imines to the desired amine product . This method ensures high purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and scalability, ensuring consistent quality and supply for research and commercial purposes .
Analyse Des Réactions Chimiques
Types of Reactions
6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amine derivatives, and substituted lipid compounds, which can be further utilized in various applications .
Applications De Recherche Scientifique
6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate is widely used in scientific research due to its versatile properties:
Mécanisme D'action
The mechanism of action of 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate involves its ability to form stable lipid nanoparticles, which can encapsulate and deliver nucleic acids and other therapeutic agents to target cells. The compound interacts with cellular membranes, facilitating the uptake and release of the encapsulated materials . The molecular targets and pathways involved include lipid bilayers and endocytic pathways, which are essential for efficient delivery and release of therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hexyldecanoic acid: A carboxylic acid with similar hydrophobic properties.
ALC-0315: Another lipid compound used in nucleic acid delivery systems.
Uniqueness
6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate stands out due to its unique combination of a terminal hydroxyl group and a long hydrophobic tail, which provides enhanced stability and efficiency in forming lipid nanoparticles. This makes it particularly suitable for applications in drug delivery and gene therapy .
Propriétés
IUPAC Name |
6-(4-hydroxybutylamino)hexyl 2-hexyldecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H53NO3/c1-3-5-7-9-10-14-20-25(19-13-8-6-4-2)26(29)30-24-18-12-11-15-21-27-22-16-17-23-28/h25,27-28H,3-24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKFOPXHSONQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCNCCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B12396532.png)
![N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12396538.png)
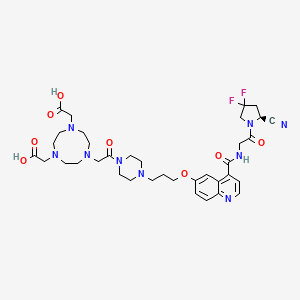
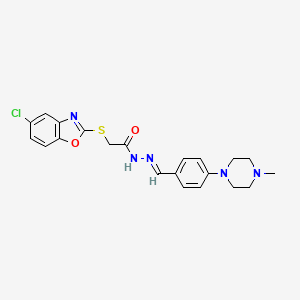
![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B12396567.png)
